1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone molecular weight and exact mass
1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone molecular weight and exact mass
Analytical Characterization of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone: Exact Mass Determination and HRMS Workflows
As a Senior Application Scientist in analytical chemistry, I approach the structural validation of heterocyclic compounds not merely as a routine measurement, but as a rigorous exercise in mass accuracy and mechanistic verification. 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone (also known as 2-acetyl-4,5-dimethylpyrrole) is an organic compound with the molecular formula C8H11NO[1]. Because pyrrole derivatives are highly prevalent in natural products and drug discovery pipelines, distinguishing them from complex biological or synthetic matrices requires precise analytical methodologies[2].
This whitepaper provides an in-depth technical guide to the stoichiometric properties, exact mass determination, and High-Resolution Mass Spectrometry (HRMS) workflows required to confidently characterize this molecule.
Stoichiometric Profiling: Molecular Weight vs. Exact Mass
In analytical mass spectrometry, it is critical to distinguish between a compound's molecular weight and its exact mass[3].
-
Molecular Weight (137.18 g/mol ): This value represents the sum of the average atomic masses of the constituent elements, accounting for the natural terrestrial abundance of all isotopes (e.g., ^12^C and ^13^C)[1]. It is the value used for bulk stoichiometric calculations, such as preparing molar solutions.
-
Exact Mass (137.0841 Da): Also known as the monoisotopic mass, this is calculated using only the mass of the most abundant, lowest-mass isotope for each element (e.g., exactly 12.000000 Da for ^12^C, 1.007825 Da for ^1^H). High-resolution mass spectrometers separate mass fragments at the fourth or fifth decimal place, relying on fundamental physics principles to measure this exact mass[3].
Table 1: Quantitative Data Summary for 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone
| Property | Value | Derivation & Analytical Significance |
| Chemical Formula | C8H11NO | Base elemental composition[1]. |
| Molecular Weight | 137.18 g/mol | Calculated using standard isotopic averages; used for bulk sample preparation[1]. |
| Exact Mass (Monoisotopic) | 137.0841 Da | Calculated using ^12^C, ^1^H, ^14^N, and ^16^O. Used for HRMS identification[3]. |
| [M+H]^+^ Exact Mass | 138.0913 m/z | Target precursor ion mass in positive-mode Electrospray Ionization (ESI+). |
| Mass Defect | +0.0841 Da | Deviation from the nominal mass (137 Da); aids in filtering isobaric interferences[3]. |
Experimental Methodology: ESI-QTOF-MS Protocol
To experimentally verify the exact mass of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone, we employ Electrospray Ionization coupled with Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS). ESI is a soft ionization technique highly suited for polar and thermally labile molecules, particularly pyrrole derivatives that can readily accept a proton[4].
Step-by-Step HRMS Workflow
Every step in this protocol is designed as a self-validating system to ensure mass accuracy (< 5 ppm error) and structural integrity.
-
Step 1: Sample Preparation & Matrix Optimization
-
Action: Dissolve the analyte in LC-MS grade Methanol:Water (50:50, v/v) supplemented with 0.1% Formic Acid to a final concentration of 1 µg/mL.
-
Causality: The 50:50 organic/aqueous ratio balances the solubility of the dimethylpyrrole core with optimal desolvation kinetics. Formic acid acts as a proton donor, driving the ionization equilibrium to favor the formation of [M+H]^+^ ions[4].
-
-
Step 2: Electrospray Ionization (ESI) Tuning
-
Action: Operate the ESI source in positive ion mode (ESI+). Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and nebulizer gas to 40 psi.
-
Causality: Positive mode is selected because the pyrrole nitrogen and the acetyl carbonyl oxygen are excellent proton acceptors. The desolvation temperature ensures complete droplet evaporation without inducing thermal degradation of the pyrrole ring[4].
-
-
Step 3: High-Resolution Mass Analysis & Lock-Mass Calibration
-
Action: Acquire MS1 spectra in the m/z 50-500 range using a Q-TOF analyzer. Co-infuse a lock-mass calibrant (e.g., Leucine Enkephalin, [M+H]^+^ = 556.2771).
-
Causality: The Q-TOF provides high mass resolving power. The continuous lock-mass infusion corrects for subtle thermal or electronic instrument drift in real-time, ensuring the measured exact mass matches the theoretical 138.0913 m/z[3].
-
-
Step 4: Collision-Induced Dissociation (CID) for Structural Confirmation
-
Action: Isolate the m/z 138.0913 precursor ion in the quadrupole and subject it to CID using Nitrogen gas at a collision energy of 15-25 eV.
-
Causality: This specific energy range imparts enough internal energy to induce characteristic neutral losses without completely shattering the stable aromatic pyrrole core, enabling structural elucidation[2].
-
Caption: ESI-QTOF-MS Analytical Workflow for Exact Mass Determination.
Mechanistic Insights: Ionization and Fragmentation
Measuring the exact mass only affords the distinction between molecules with different formulas; it cannot distinguish isomers on its own[3]. Therefore, fragmentation pathway studies play an important role in the structural identification of pyrrole derivatives[2].
When 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone is subjected to CID, the side-chain substituents at the 2-position heavily influence the fragmentation pathways[2]. For 2-substituted pyrroles, typical cleavage pathways involve the loss of H2O, aldehydes, or specific radical groups depending on the functionalization[2]. In the case of this 2-acetyl derivative, the protonated precursor ([M+H]^+^ at m/z 138.0913) undergoes diagnostic neutral losses, such as the loss of water (-18.0106 Da) or carbon monoxide (-27.9949 Da), which validate the presence of the acetyl group on the pyrrole ring.
Caption: ESI+ Ionization and CID Fragmentation Pathway for 2-Acetylpyrroles.
References
-
Benchchem. "1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone". Benchchem. 1
-
Pleil, J. D., et al. "High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media". ResearchGate. 3
-
Benchchem. "Mass Spectrometry for the Analysis of Pyrrole Reaction Products: A Comparative Guide". Benchchem. 4
-
"Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry". PubMed / John Wiley & Sons. 2
Sources
- 1. 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone | 6982-73-6 | Benchchem [benchchem.com]
- 2. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
